molecular formula C21H26N2O4 B4557878 N-[1-(4-isopropylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide

N-[1-(4-isopropylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide

Cat. No.: B4557878
M. Wt: 370.4 g/mol
InChI Key: BWEDLGPJMGSQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-isopropylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide is a useful research compound. Its molecular formula is C21H26N2O4 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.18925731 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism of Selective Androgen Receptor Modulators

Research involving compounds structurally related to N-[1-(4-isopropylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide, such as S-1, a potent selective androgen receptor modulator (SARM), reveals insights into their pharmacokinetics and metabolism. S-1 demonstrated low clearance, moderate volume distribution, and extensive metabolism in preclinical rat models, highlighting its potential for therapeutic applications in androgen-dependent diseases. This study provides a framework for understanding how structurally similar compounds might behave in biological systems, emphasizing the importance of metabolic profiling and pharmacokinetics in drug development (Wu et al., 2006).

Biotransformations Catalyzed by Microbial Enzymes

The study of 4-Ethylphenol methylenehydroxylase from Pseudomonas putida JD1, which acts on a range of 4-alkylphenols, demonstrates the enzyme's ability to produce chiral alcohols through biotransformation. This research illustrates the potential of microbial enzymes to modify chemical compounds, including those similar to this compound, for applications in biocatalysis and the synthesis of chiral intermediates (Hopper & Cottrell, 2003).

Antioxidant Properties and Metabolic Pathways

Investigations into the antioxidant properties of propofol and its derivatives, including their effects on lipid peroxidation and reactivity with radicals, provide a basis for evaluating the antioxidant potential of related compounds. Such studies can guide the design and synthesis of new molecules with improved antioxidant capabilities, relevant to mitigating oxidative stress-related diseases (Rigobello et al., 2004).

Catalytic Reactions and Environmental Applications

Research into polymer-supported systems for catalytic reactions, such as the (electro-)catalytic reduction of nitrophenol, highlights the utility of such systems in environmental applications, including water treatment and pollution remediation. These studies underscore the potential of this compound analogs in developing new materials for environmental catalysis and degradation of hazardous substances (Sivakumar & Phani, 2011).

Properties

IUPAC Name

2-methyl-2-(2-nitrophenoxy)-N-[1-(4-propan-2-ylphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-14(2)16-10-12-17(13-11-16)15(3)22-20(24)21(4,5)27-19-9-7-6-8-18(19)23(25)26/h6-15H,1-5H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEDLGPJMGSQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)NC(=O)C(C)(C)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.